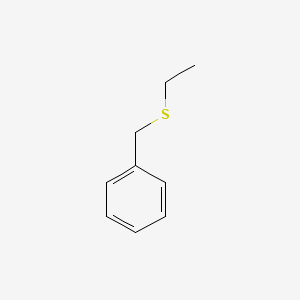

Benzyl ethyl sulfide

説明

Significance and Research Context of Organosulfur Compounds

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are ubiquitous in nature and central to numerous chemical and biological processes. taylorandfrancis.comwikipedia.org They are integral components of essential amino acids like cysteine and methionine, and are found in a vast array of natural products, pharmaceuticals, and agrochemicals. taylorandfrancis.comwikipedia.org In the realm of chemical research, these compounds are highly valued as reagents and versatile building blocks for synthesizing new molecules. britannica.com The diverse oxidation states of sulfur, ranging from -2 in sulfides to +6 in sulfones, allow for a rich and varied chemistry, making organosulfur compounds key players in both synthetic and mechanistic studies. msu.edu The unique properties of the carbon-sulfur bond, which is less polarized and more polarizable than the carbon-oxygen bond, often lead to distinct reactivity patterns, providing organic chemists with a powerful set of tools for molecular construction. msu.eduadcmastuana.org

Overview of Benzyl Ethyl Sulfide as a Model Substrate in Advanced Mechanistic Investigations

Within the broad class of organosulfur compounds, this compound has emerged as a particularly insightful model substrate for advanced mechanistic investigations. Its structure, featuring a reactive benzyl group attached to an ethylthio moiety, provides a platform to study a variety of chemical transformations. Researchers have utilized this compound to probe the mechanisms of oxidation, C-H bond functionalization, and photochemical reactions.

For instance, studies on the photosensitized oxygenation of this compound have revealed intricate details about the intermediates involved, such as persulfoxides and S-hydroperoxysulfonium ylides. acs.orgacs.org The reaction outcomes, whether leading to the corresponding sulfoxide, sulfone, or cleavage of the carbon-sulfur bond to form benzaldehyde, are highly dependent on the reaction conditions, particularly the solvent. acs.orgresearchgate.net This sensitivity allows for a detailed exploration of competing reaction pathways and the subtle factors that govern them.

Furthermore, this compound and its derivatives have been employed as directing groups in transition metal-catalyzed C-H activation reactions. The sulfur atom coordinates to the metal center, facilitating the selective functionalization of otherwise unreactive C-H bonds on the aromatic ring. rsc.org These studies are at the forefront of synthetic chemistry, aiming to develop more efficient and atom-economical methods for constructing complex molecules.

The utility of this compound as a model substrate is also evident in biocatalytic studies. Investigations into the enzymatic oxidation of sulfides often utilize this compound to understand the selectivity and reactivity of various monooxygenases. scielo.br However, some studies have shown that for bulkier substrates like this compound, certain enzymes may not achieve selective oxidation to the sulfoxide, instead leading to over-oxidation products. scielo.br

The following table provides a summary of key properties of this compound:

| Property | Value |

| Chemical Formula | C₉H₁₂S |

| Molar Mass | 152.26 g/mol |

| Boiling Point | 119-120 °C at 31 Torr cdnsciencepub.com |

| Appearance | Colorless oil or white solid orgsyn.org |

The following table summarizes some of the key research findings involving this compound:

| Research Area | Key Findings |

| Photosensitized Oxygenation | In aprotic media, this compound is photo-oxidized to benzaldehyde and a small amount of sulfone. In protic media, the main product is the sulfoxide. acs.orgresearchgate.net |

| Chlorination | Reaction with molecular chlorine in aqueous acetic acid yields ethanesulfonyl chloride in excellent yield (99%). cdnsciencepub.com |

| Palladium-Catalyzed Acetoxylation | The thioether group of benzyl sulfide derivatives can direct the acetoxylation of the aromatic C(sp²)-H bond. rsc.org |

| Enzymatic Oxidation | Certain monooxygenases have been shown to be non-selective in the oxidation of this compound, sometimes leading to the sulfone as an over-oxidation product. scielo.br |

特性

IUPAC Name |

ethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-2-10-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAIOEZEVLVLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211673 | |

| Record name | alpha-(Ethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6263-62-3 | |

| Record name | [(Ethylthio)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Ethylthio)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl ethyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-(Ethylthio)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(ethylthio)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl Ethyl Sulfide and Analogous Structures

Established Chemical Synthetic Routes

The most common and direct methods for synthesizing benzyl ethyl sulfide involve the formation of a thioether bond by reacting a sulfur-based nucleophile with a benzylic electrophile or vice versa.

A foundational method for the synthesis of unsymmetrical sulfides, including this compound, is the nucleophilic substitution reaction between a benzyl thiolate and an alkyl halide. This reaction typically proceeds via an SN2 mechanism. In this process, benzyl mercaptan (phenylmethanethiol) is first deprotonated by a suitable base, such as sodium hydroxide or sodium hydride, to form the corresponding sodium benzyl thiolate. This potent nucleophile then readily attacks an ethyl halide, such as ethyl iodide or ethyl bromide, displacing the halide and forming the C-S bond of the target thioether.

The general reaction is as follows:

Thiolate Formation: C₆H₅CH₂SH + Base → C₆H₅CH₂S⁻Na⁺

Alkylation: C₆H₅CH₂S⁻Na⁺ + CH₃CH₂-X → C₆H₅CH₂SCH₂CH₃ + NaX (where X = Br, I)

This method is highly reliable and widely used for preparing a variety of unsymmetrical sulfides. researchgate.net The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being effective.

To circumvent the handling of volatile and malodorous thiols like benzyl mercaptan, one-pot synthetic strategies have been developed. arkat-usa.orgrsc.org These methods often utilize thiourea or its derivatives, such as tetramethylthiourea, as a sulfur source. arkat-usa.orgoup.com

In a typical procedure using thiourea, a benzyl halide is first reacted with thiourea to form an intermediate isothiuronium salt. arkat-usa.org This salt is then hydrolyzed in situ with a base, generating a benzyl thiolate nucleophile. Without isolating the thiol, a second electrophile (an ethyl halide) is added to the reaction mixture, which is then alkylated to yield the unsymmetrical this compound. arkat-usa.org This one-pot approach is not only convenient but also enhances safety and reduces waste. arkat-usa.orgrsc.org

A similar one-pot method employs tetramethylthiourea, which reacts with an alkyl halide and an alcohol in the presence of a base like sodium hydride to produce sulfides in good yields under mild conditions. oup.comresearchgate.net For the synthesis of this compound, the reaction of tetramethylthiourea with benzyl chloride in ethanol can be refluxed to produce the desired product. oup.com These thiol-free, one-pot methods are advantageous as they avoid the use of transition metal catalysts and toxic solvents, often proceeding with short reaction times and straightforward purification. rsc.orgnih.gov

Table 1: Comparison of One-Pot Thioether Synthesis Reagents

| Reagent | Starting Materials | Conditions | Advantages |

|---|---|---|---|

| Thiourea | Benzyl halide, Ethyl halide | Basic hydrolysis in situ | Avoids isolation of malodorous thiols, high yields. arkat-usa.org |

| Tetramethylthiourea | Benzyl chloride, Ethanol | Reflux, or NaH at room temp. | Mild conditions, good yields, versatile. oup.com |

| Potassium Thioacetate | Benzyl bromide, Ethyl halide | Base (e.g., K₂CO₃), Methanol | Thiol-free, room temperature, environmentally benign. rsc.org |

Alkylation of Benzyl Thiolates with Alkyl Halides

Synthesis of Modified this compound Analogues for Mechanistic Probes

To investigate reaction mechanisms, such as those involving intermediates in oxidation or elimination reactions, chemists synthesize modified analogues of this compound. These analogues incorporate specific structural features like aromatic substituents or isotopic labels.

The electronic nature of the benzyl group can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring. The synthesis of these substituted analogues typically follows the same routes as for the parent compound, starting from the corresponding substituted benzyl halide. scispace.comnih.gov

For example, p-methoxythis compound (an EDG-substituted analogue) can be prepared from p-methoxybenzyl chloride and an ethyl thiol source. Similarly, p-nitrothis compound (an EWG-substituted analogue) is synthesized from p-nitrobenzyl bromide. Studying the reaction rates and products of these derivatives provides insight into the electronic demands of the transition state of a reaction. For instance, such derivatives were used in the study of the photosensitized oxygenation of this compound to understand the nature of the reaction intermediates. acs.org

Table 2: Examples of Substituted Benzyl Precursors

| Precursor Compound | Substituent | Electronic Effect |

|---|---|---|

| p-Methoxybenzyl chloride | Methoxy (-OCH₃) | Electron-Donating |

| p-Nitrobenzyl bromide | Nitro (-NO₂) | Electron-Withdrawing |

| 4-Methoxy-3-nitrobenzyl bromide | Methoxy, Nitro | Combined Effects |

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by observing the kinetic isotope effect (KIE). symeres.comchem-station.com For reactions involving bond cleavage at the benzylic position, synthesizing α-deuterated this compound (C₆H₅CD₂SCH₂CH₃) is of significant interest. The replacement of hydrogen with deuterium at the reaction center can lead to a measurable change in the reaction rate if the C-H bond is broken in the rate-determining step. acs.orgprinceton.edu

The synthesis of α-d benzyl sulfide can be achieved by using a deuterium-labeled starting material. A common approach is the reduction of a suitable precursor, like benzoyl chloride or an aromatic ester, using a deuterium source such as deuterium gas (D₂) or sodium borodeuteride (NaBD₄) to generate α,α-dideuterio benzyl alcohol. acs.org This labeled alcohol can then be converted to a halide (e.g., α,α-dideuterio benzyl bromide) and subsequently reacted with an ethyl thiolate to yield the desired α-labeled sulfide. The use of α-d benzyl sulfide was instrumental in studying the mechanism of its photosensitized oxygenation, where a deuterium effect was observed. acs.org

Modifying the steric environment at the benzylic carbon provides another avenue for mechanistic investigation. This is achieved by synthesizing analogues like α-methylthis compound and benzhydryl ethyl sulfide.

α-Methylthis compound: The introduction of a methyl group at the α-position increases steric hindrance and creates a chiral center. This compound can be synthesized by reacting α-methylbenzyl chloride with an ethyl thiolate. rsc.org The precursor, α-methylbenzyl chloride, is itself prepared from the corresponding α-methylbenzyl alcohol. rsc.org Studying the reactions of this sulfide can reveal the steric sensitivity of a process. For example, in photosensitized oxygenation studies, α-methylthis compound primarily yielded the sulfoxide, in contrast to the C-S cleavage observed with this compound. researchgate.net

Benzhydryl Ethyl Sulfide: Replacing the second benzylic hydrogen with a phenyl group gives benzhydryl ethyl sulfide. This significantly increases the steric bulk and introduces different electronic properties. It can be prepared by reacting benzhydryl chloride or bromide with an ethyl thiolate. google.commolaid.com Like its simpler analogue, benzhydryl ethyl sulfide undergoes oxidative C-S cleavage as a primary process in photo-oxidation reactions. researchgate.net A modern approach to benzhydryl derivatives involves using stilbenes as masked electrophiles under oxidative conditions. researchgate.net

Table 3: Structures of Related Benzyl Sulfide Analogues

| Compound Name | Structure | Key Feature |

|---|---|---|

| α-Methylthis compound | C₆H₅CH(CH₃)SCH₂CH₃ | Steric bulk, chirality at α-carbon |

| Benzhydryl Ethyl Sulfide | (C₆H₅)₂CHSCH₂CH₃ | Increased steric bulk, two phenyl groups |

Reactivity and Elucidation of Reaction Mechanisms Involving Benzyl Ethyl Sulfide

Oxidative Transformations of the Sulfide Moiety

The sulfur atom in benzyl ethyl sulfide is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, is a key oxidant in these transformations. The reaction mechanism and product distribution are highly dependent on the reaction conditions, particularly the solvent.

The reaction of singlet oxygen with this compound has been a subject of detailed mechanistic studies, revealing a complex interplay of intermediates and reaction pathways that are highly sensitive to the solvent environment.

The solvent plays a critical role in directing the outcome of the singlet oxygenation of this compound. acs.orgacs.org In aprotic solvents such as benzene, the primary product is benzaldehyde, accompanied by a small amount of benzyl ethyl sulfone. acs.orgacs.org The formation of benzyl ethyl sulfoxide is negligible at low conversion rates in these non-polar environments. acs.org

Conversely, in protic solvents like methanol, the reaction landscape shifts dramatically. acs.orgacs.org The main product becomes benzyl ethyl sulfoxide, demonstrating a significant change in selectivity. acs.orgacs.org This highlights the directing effect of protic solvents in favoring the oxidation of the sulfur atom over cleavage of the carbon-sulfur bond. researchgate.net The presence of even small amounts (0.002–0.3 M) of protic additives, such as alcohols, phenol, or carboxylic acids, in an aprotic solvent like benzene can steer the reaction towards producing the sulfoxide as the major product. acs.orgacs.org

| Solvent Type | Primary Product(s) | Minor Product(s) | Reference |

| Aprotic (e.g., Benzene) | Benzaldehyde | Benzyl ethyl sulfone | acs.orgacs.org |

| Protic (e.g., Methanol) | Benzyl ethyl sulfoxide | acs.orgacs.org |

Kinetic studies of the reaction between singlet oxygen and this compound reveal that the total quenching rate constant (the sum of physical and chemical quenching) is on the order of 1 x 10⁷ M⁻¹s⁻¹ and shows little dependence on the solvent. acs.orgacs.orgcapes.gov.br However, the rate of the chemical reaction itself is highly solvent-dependent.

In benzene (an aprotic solvent), the rate of the chemical reaction is approximately 5.5 x 10⁶ M⁻¹s⁻¹. acs.orgacs.orgresearchgate.net In contrast, the chemical reaction rate in methanol (a protic solvent) is significantly higher, at 1.1 x 10⁷ M⁻¹s⁻¹. acs.orgacs.orgresearchgate.net This indicates that while the initial interaction (quenching) is not strongly influenced by the solvent, the subsequent chemical transformation is much more efficient in a protic environment.

| Solvent | Total Quenching Rate (kt) (M⁻¹s⁻¹) | Chemical Reaction Rate (kr) (M⁻¹s⁻¹) | Reference |

| Benzene | ~1 x 10⁷ | 5.5 x 10⁶ | acs.orgacs.orgresearchgate.net |

| Methanol | ~1 x 10⁷ | 1.1 x 10⁷ | acs.orgacs.orgresearchgate.net |

The singlet oxygenation of this compound proceeds through a series of short-lived intermediates. acs.orgacs.org In aprotic solvents, evidence supports the formation of at least two key transient species. acs.orgacs.org The initial intermediate is proposed to be an exciplex or a syn persulfoxide . acs.orgacs.org This initial species is relatively unreactive towards intermolecular quenching agents under neutral conditions. acs.org

From this initial intermediate, a second intermediate is formed, which is described as having the properties of a persulfoxide, possibly the anti rotamer . acs.orgacs.org This second intermediate can be trapped by external agents. acs.org

In protic media, a single intermediate is believed to be involved. acs.orgacs.org This intermediate is best described as an S-hydroperoxy cation , rather than a neutral hydroperoxysulfurane. acs.orgacs.org The formation of a thiadioxirane has also been considered as a possible intermediate in the oxidation of sulfides, although advanced mechanistic studies have pointed more towards a hydroperoxysulfonium ylide. uliege.be

In aprotic solvents, the initial exciplex or syn persulfoxide intermediate can undergo an intramolecular rearrangement to produce benzaldehyde. acs.orgacs.org This rearrangement is believed to involve an intramolecular hydrogen abstraction from the benzylic position. acs.orgacs.org This process leads to the formation of a ylide , which then decomposes to yield the final aldehyde product. acs.orgacs.org Evidence for this pathway includes the observation of a deuterium isotope effect when using α-deuterated benzyl sulfide. acs.org The rearrangement is considered to be either a concerted or a radical process, rather than a proton transfer. acs.orgacs.org The key step for the oxidative C-S bond cleavage is the hydrogen transfer from the activated α-position within the initially formed persulfoxide intermediate. lookchem.com

The addition of small quantities of protic substances to aprotic solvents has a profound impact on the reaction pathway. acs.orgacs.org Protic additives, such as alcohols, can trap the initially formed intermediate, diverting the reaction away from the C-S bond cleavage pathway that leads to benzaldehyde. acs.orgacs.org In the presence of these additives, the sulfoxide becomes the predominant product. acs.orgacs.org

The relative rates of protonation of the intermediates by various protic additives in benzene have been shown to correlate with the gas-phase acidity of the additives. acs.orgacs.org In neat protic solvents or in aprotic solvents doped with acids, the reaction proceeds through a single intermediate, the S-hydroperoxy cation, which can be trapped by other species like diphenyl sulfoxide. acs.orgacs.org This trapping is efficient and competes with other decay pathways of the intermediate. acs.org In protic solvents, the persulfoxide is stabilized by hydrogen bonding, which inhibits the intramolecular hydrogen abstraction required for C-S bond cleavage. researchgate.netlookchem.com

Singlet Oxygenation Reactions of this compound

Examination of Substituent Effects on Reaction Efficiency and Product Distribution

The electronic nature of substituents on the aromatic ring of benzyl sulfides significantly influences their reactivity and the distribution of products in oxidation reactions. Studies on various benzyl sulfides have shown that both the reaction rates and the resulting products are sensitive to whether the substituents are electron-donating or electron-withdrawing.

In the context of photosensitized oxidation of benzyl methyl sulfides and benzyl thiols using TiO2, it has been observed that the reaction proceeds through radical cation intermediates. researchgate.net Kinetic competition experiments revealed that electron-donating substituents on the benzene ring accelerate the reaction, while electron-withdrawing groups decelerate it. researchgate.net This trend suggests that the rate-determining step involves the formation of a positively charged intermediate, which is stabilized by electron-releasing groups. For instance, in the TiO2-sensitized photooxidation in acetonitrile, benzyl methyl sulfides are converted to the corresponding benzaldehydes. researchgate.net Similarly, in the oxidation of benzyl alcohol derivatives, electron-donating groups like –OCH3 and –CH3 enhance the reaction rate, whereas electron-withdrawing groups such as –Cl, –CF3, and –NO2 lead to lower yields. researchgate.net

The effect of substituents can also dictate the reaction pathway. For example, in the photooxidation of benzyl phenyl sulfides, the presence of a methoxy group can alter the primary reaction from C-S bond cleavage to the formation of a sulfoxide. researchgate.net Specifically, while benzyl phenyl sulfide and phenethyl phenyl sulfide mainly undergo C-S bond cleavage to yield aldehydes, benzyl 4-methoxyphenyl sulfide predominantly forms the corresponding sulfoxide. researchgate.net This shift in reactivity highlights the profound influence of substituents on the stability and fate of the intermediate radical cation. scispace.com

In other oxidation systems, such as those mediated by trichloroacetonitrile under photoirradiation, the electronic and steric effects of meta or para substituents on the phenyl ring have been reported to have little effect on the oxidation of benzylic C–H bonds, except in cases with very strong electron-withdrawing groups like NO2, which result in lower product yields. acs.org

The following table summarizes the general effect of substituents on the oxidation of benzyl sulfides based on findings from various studies.

| Substituent Type on Benzyl Ring | General Effect on Oxidation Rate | Predominant Product Pathway |

| Electron-Donating (e.g., -OCH3, -CH3) | Accelerates reaction | Can favor sulfoxide formation over C-S cleavage |

| Electron-Withdrawing (e.g., -NO2, -CF3) | Decelerates reaction | May lead to lower overall yields |

| Halogens (e.g., -Cl) | Decelerates reaction |

Application of Deuterium Isotope Effects for Mechanistic Differentiation

Kinetic Isotope Effects (KIEs), particularly secondary α-deuterium isotope effects, serve as a powerful tool for elucidating the mechanisms of reactions involving this compound. The magnitude of the KIE (kH/kD) can provide insights into the nature of the transition state.

In the photosensitized oxygenation of this compound, the use of α-deuterated benzyl sulfide helps to distinguish between different mechanistic pathways. acs.org The observation of a deuterium effect in the formation of benzaldehyde in aprotic solvents suggests that the intramolecular hydrogen abstraction step is part of a concerted or radical process, rather than a simple proton transfer. acs.org

For bimolecular nucleophilic substitution (SN2) reactions, secondary α-deuterium KIEs are typically slightly inverse, in the range of 0.8 to 1.0. mdpi.com However, unusually large secondary α-deuterium KIEs have been observed in some reactions of benzyl derivatives, which can be attributed to steric factors. For example, the SN2 reaction of thiophenoxide ion with benzyldimethylphenylammonium ion exhibits a large kH/kD of 1.179, which is explained by the reduction of significant steric crowding around the Cα-H bonds in the transition state. cdnsciencepub.com

The combination of substrate and solvent isotope effects has been used to study the oxidation of benzyl alcohol, a related substrate. For instance, in the oxidation of benzyl alcohol by certain enzymes, the deuterium isotope effect was found to be 4.6, while the solvent isotope effect was 0.57. nih.gov The fact that the substrate deuterium isotope effect was unchanged in D2O indicates that both effects arise from the same step in the reaction mechanism. nih.gov In other enzymatic systems oxidizing benzyl alcohol derivatives, the deuterium isotope effect can vary with the substituent, from 12 for 4-NO2-benzyl alcohol to 4.3 for 4-CH3O-benzyl alcohol, highlighting the interplay between electronic effects and the transition state structure. nih.gov

The following table presents representative kinetic isotope effects for reactions involving benzyl derivatives, illustrating how KIEs can be used to probe reaction mechanisms.

| Reaction System | Substrate | kH/kD | Mechanistic Implication | Reference |

| SN2 Reaction | Benzyldimethylphenylammonium ion + Thiophenoxide | 1.179 | Steric relief in transition state | cdnsciencepub.com |

| Photosensitized Oxygenation | This compound | >1 | Concerted or radical H-abstraction | acs.org |

| Enzymatic Oxidation | Benzyl alcohol | 4.6 | C-H bond cleavage is rate-contributing | nih.gov |

| Enzymatic Oxidation | 4-NO2-benzyl alcohol | 12 | Substituent influences transition state | nih.gov |

Photoinduced Electron Transfer (PET) Oxidations

Photoinduced electron transfer (PET) represents a significant pathway for the oxidation of this compound, leading to a variety of products through the formation of highly reactive intermediates.

Role of Photosensitizers in Initiating Electron Transfer (e.g., Pyrylium Derivatives)

Photosensitizers are crucial for initiating PET reactions. They absorb light and, in their excited state, can accept an electron from a substrate like this compound. Pyrylium salts, such as 2,4,6-triphenylpyrylium tetrafluoroborate (TPT), are effective photosensitizers for the oxidation of sulfides. researchgate.nettandfonline.comresearchgate.net These sensitizers, upon excitation, generate a sulfide radical cation through single electron transfer. researchgate.netresearchgate.net The efficiency of this process is demonstrated by the high yields of radical ions observed in studies with pyrylium and thiopyrylium derivatives.

Other sensitizers, like 9,10-dicyanoanthracene (DCA), are also used. tandfonline.comresearchgate.net The choice of sensitizer can influence the reaction pathway and product distribution. For example, in the PET oxidation of various sulfides, both TPT and DCA have been shown to yield sulfoxides as well as products from α-deprotonation, such as aldehydes and ketones. tandfonline.comresearchgate.net The use of solid-supported sensitizers, such as pyrylium cations encapsulated in zeolites, offers advantages like increased stability and reusability of the catalyst. researchgate.netresearchgate.net

Formation and Subsequent Reactivity of Sulfide Radical Cations

The key intermediate in the PET oxidation of this compound is the sulfide radical cation (R-S•+-R'). Once formed, this species can undergo several competing reaction pathways. tandfonline.comresearchgate.netresearchgate.net The primary reaction channels include:

S-oxidation: The radical cation can be further oxidized to form a sulfoxide. researchgate.netresearchgate.net

C-S Bond Cleavage: Fragmentation of the C-S bond can occur, leading to a carbocation and a thiyl radical. scispace.comresearchgate.net This pathway is particularly facile if a stable carbocation, such as the benzyl cation, can be formed. scispace.com

α-Deprotonation (C-H Bond Cleavage): Loss of a proton from the carbon adjacent to the sulfur atom results in the formation of an α-thio radical, which can be further oxidized. tandfonline.comresearchgate.net

The relative importance of these pathways is highly dependent on the reaction conditions, including the solvent and the structure of the sulfide. scispace.comtandfonline.com For instance, the presence of a base can favor the deprotonation pathway. scispace.com The radical cations of benzyl phenyl sulfides have been studied using pulse radiolysis, revealing their characteristic UV spectra and reactivity patterns. researchgate.net

Oxidative Carbon-Sulfur (C-S) Bond Cleavage Pathways and Formation of Carbonyl Compounds

A significant outcome of the PET oxidation of this compound is the cleavage of the carbon-sulfur bond, which ultimately leads to the formation of carbonyl compounds like benzaldehyde. acs.orgresearchgate.nettandfonline.com This cleavage can occur from the initially formed sulfide radical cation. researchgate.net The photosensitized oxidation of this compound in aprotic solvents such as benzene or acetonitrile efficiently produces the corresponding aldehyde under mild conditions. researchgate.net

The mechanism often involves the formation of a persulfoxide intermediate, especially in reactions involving singlet oxygen. acs.org In aprotic media, this intermediate can undergo an intramolecular hydrogen abstraction to form a ylide, which then rearranges to produce benzaldehyde. acs.org In contrast, in protic solvents, the primary product is often the sulfoxide. acs.org The competition between sulfoxidation and C-S bond cleavage is a key feature of these reactions. researchgate.net For this compound, oxidative cleavage to benzaldehyde is a major pathway, whereas for other sulfides like diethyl sulfide, sulfoxidation is more prevalent under similar conditions. researchgate.net

Halogenation and Other Chemical Oxidations

Beyond photooxidation, this compound can undergo oxidation through other chemical means, including halogenation. The reaction of benzyl sulfides with halogens can lead to a variety of products, depending on the reaction conditions.

The "oxidative chlorination" of benzyl trifluoromethyl sulfide, which involves the combined action of chlorine and water, results in the formation of trifluoromethane sulfonyl chloride. google.com This reaction is typically performed at temperatures between 0 and 30°C. google.com

The bromination of alkyl phenyl sulfides using molecular bromine (Br2) provides a route to alkyl bromides under mild, acid- and base-free conditions. rsc.org This reaction proceeds through the initial formation of a sulfide-bromine adduct, which is in equilibrium with a dibromosulfurane intermediate. rsc.org Subsequent C-Br bond formation with inversion of configuration can occur. The reactivity in these bromination reactions is influenced by substituents on the aryl ring, with deactivating groups requiring longer reaction times. rsc.org

Other chemical oxidants can also be employed. For example, a Co(II) salen complex immobilized on a support can catalyze the aerobic oxidation of sulfides to sulfoxides with high selectivity, using molecular oxygen as the oxidant. rsc.org Kinetic studies of this system have shown the reaction to be first-order with respect to the sulfide. rsc.org

Reactivity with Molecular Chlorine Leading to Sulfonyl Chlorides

This compound serves as a precursor for the synthesis of sulfonyl chlorides through its reaction with molecular chlorine. cdnsciencepub.comcdnsciencepub.com In a solution of aqueous acetic acid, bubbling molecular chlorine through a solution containing this compound leads to the formation of the corresponding sulfonyl chloride in excellent yields. cdnsciencepub.com The reaction is typically conducted at temperatures below 30°C to manage its exothermic nature. cdnsciencepub.com

The proposed mechanism for this transformation involves the initial formation of a chlorosulfonium salt. This intermediate is then thought to undergo further reactions, ultimately yielding the sulfonyl chloride. cdnsciencepub.comcdnsciencepub.com While the precise pathway is complex, the utility of this method lies in its efficiency for converting benzylic sulfides into valuable sulfonyl chloride compounds. cdnsciencepub.com The process is part of a broader area of study concerning the chlorinolysis of sulfur compounds to develop new synthetic methodologies. cdnsciencepub.com

For instance, the chlorination of this compound in a mixture of glacial acetic acid and water results in the formation of benzenesulfonyl chloride. cdnsciencepub.com This reaction highlights the preparative value of using benzylic sulfides as starting materials for sulfonyl chloride synthesis. cdnsciencepub.com

Table 1: Synthesis of Sulfonyl Chloride from this compound

| Reactant | Reagent | Solvent | Product | Yield | Reference |

| This compound | Molecular chlorine (Cl₂) | Aqueous acetic acid | Benzenesulfonyl chloride | Excellent | cdnsciencepub.com |

Controlled Oxidation to Sulfoxides and Sulfones (e.g., with Hydrogen Peroxide)

The controlled oxidation of this compound can yield either the corresponding sulfoxide or sulfone, depending on the reaction conditions and the oxidizing agent used. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for these transformations, often used in conjunction with a catalyst to enhance selectivity. researchgate.netorganic-chemistry.org

The selective oxidation to a sulfoxide requires careful control to prevent over-oxidation to the sulfone. researchgate.net Various catalytic systems have been developed to achieve this selectivity. For example, molybdenum(VI) salts have been shown to effectively catalyze the oxidation of sulfides to sulfoxides using H₂O₂. researchgate.net Another approach involves the use of urea-hydrogen peroxide (UHP), a stable and easy-to-handle solid adduct of hydrogen peroxide, which allows for the selective oxidation of sulfides to sulfoxides or sulfones by adjusting the stoichiometry and temperature. beilstein-journals.orgbeilstein-journals.org

Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone. This can be achieved by using a greater excess of the oxidizing agent or more forcing reaction conditions. beilstein-journals.orgbeilstein-journals.org For instance, using 2.5 equivalents of UHP at 80°C can selectively produce sulfones from thioglycosides, a reaction class that shares mechanistic principles with the oxidation of this compound. beilstein-journals.orgbeilstein-journals.org The development of these controlled oxidation methods is crucial as sulfoxides and sulfones are important intermediates in organic synthesis. researchgate.netorientjchem.org

Table 2: Controlled Oxidation of Sulfides

| Substrate Type | Oxidant | Catalyst/Conditions | Primary Product | Reference |

| Sulfides | Hydrogen Peroxide (30%) | Mo(VI) salt | Sulfoxides | researchgate.net |

| Thioglycosides | Urea-Hydrogen Peroxide (1.5 equiv) | Acetic acid, 60°C | Glycosyl sulfoxides | beilstein-journals.orgbeilstein-journals.org |

| Thioglycosides | Urea-Hydrogen Peroxide (2.5 equiv) | Acetic acid, 80°C | Glycosyl sulfones | beilstein-journals.orgbeilstein-journals.org |

Enzymatic Biotransformations and Stereoselectivity

Enantioselective Sulfoxidation of this compound to Chiral Sulfoxides

The enzymatic oxidation of prochiral sulfides like this compound offers a powerful method for producing optically active sulfoxides, which are valuable intermediates in the synthesis of chiral compounds and pharmaceuticals. libretexts.orgacsgcipr.org Various microorganisms and isolated enzymes have demonstrated the ability to catalyze the enantioselective sulfoxidation of this compound. frontiersin.orgscielo.bruc.cl

Enzymes such as monooxygenases, including Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs), are particularly effective in this transformation. acsgcipr.orgscielo.br These enzymes utilize molecular oxygen to insert an oxygen atom into the sulfur atom of the sulfide, creating a chiral center. scielo.br The enantioselectivity of the reaction, meaning the preference for forming one enantiomer over the other, is determined by the specific enzyme used. libretexts.orgresearchgate.net For example, certain flavoprotein monooxygenases have shown high enantioselectivity in the oxidation of this compound. frontiersin.orguc.cl

The use of whole-cell biocatalysts or isolated enzymes provides a green and sustainable alternative to traditional chemical methods for synthesizing chiral sulfoxides. acsgcipr.orgucl.ac.uk

Investigation of Monooxygenase and Flavoprotein Monooxygenase Catalysis

Monooxygenases, particularly flavoprotein monooxygenases, are a key class of enzymes investigated for the biocatalytic oxidation of this compound. frontiersin.orgnih.gov These enzymes require a flavin cofactor (FAD or FMN) and a reducing equivalent like NAD(P)H to activate molecular oxygen for insertion into the substrate. nih.gov

Baeyer-Villiger monooxygenases (BVMOs), a subclass of flavoprotein monooxygenases, have been extensively studied for their ability to perform sulfoxidation reactions. acsgcipr.orgscielo.bracs.org Nine different BVMOs from Rhodococcus jostii RHA1 have been identified and expressed, showing activity in the S-oxidation of substrates including this compound. frontiersin.org Similarly, flavin-containing monooxygenases (FMOs) from various bacterial sources have been explored for their catalytic potential in asymmetric sulfoxidation. scielo.brresearchgate.net

Research in this area focuses on discovering new monooxygenases, expressing them in suitable microbial hosts like E. coli, and characterizing their substrate scope and stereoselectivity. frontiersin.orgnih.gov The goal is to develop robust biocatalysts for the efficient production of chiral sulfoxides. acsgcipr.orgacs.org

Substrate Specificity and Bulkiness Effects on Biocatalytic Efficiency and Enantioselectivity

The efficiency and enantioselectivity of the enzymatic sulfoxidation of this compound are significantly influenced by the substrate's structure and the enzyme's active site architecture. scielo.brmdpi.com The "bulkiness" of the substrate, referring to the size and shape of the groups attached to the sulfur atom, plays a crucial role.

Studies have shown that some monooxygenases exhibit a preference for certain substrate structures. For instance, while several Type II FMOs from Rhodococcus jostii RHA1 showed activity towards thioanisole, none of the tested enzymes were able to convert the bulkier this compound. scielo.br This suggests that the active sites of these particular enzymes cannot accommodate the larger benzyl group effectively.

Conversely, other enzymes, like a Baeyer-Villiger monooxygenase (BVMO4) from a Dietzia species, have demonstrated that increasing the steric bulk of the substrate can enhance enantioselectivity. researchgate.net For example, the oxidation of ethyl phenyl sulfide with this enzyme resulted in a significantly higher enantiomeric excess (>99% R) compared to the oxidation of the smaller thioanisole (50% R). researchgate.net This highlights how subtle changes in substrate structure can have a profound impact on the stereochemical outcome of the biocatalytic reaction.

Table 3: Effect of Substrate Bulkiness on Enantioselectivity of Sulfoxidation by BVMO4 from Dietzia sp. D5

| Substrate | Product Enantiomeric Excess (ee) | Reference |

| Thioanisole | 50% (R) | researchgate.net |

| Ethyl phenyl sulfide | >99% (R) | researchgate.net |

Strategies for Suppressing Over-oxidation to Sulfones in Biocatalytic Processes

A common challenge in the biocatalytic synthesis of sulfoxides is the potential for over-oxidation of the desired sulfoxide product to the corresponding sulfone. orientjchem.orgmdpi.com This side reaction reduces the yield of the chiral sulfoxide and complicates purification. Several strategies have been explored to suppress this unwanted over-oxidation.

One approach is the careful selection of the biocatalyst. Some enzymes inherently exhibit high chemoselectivity, favoring the formation of the sulfoxide with minimal or no sulfone byproduct. For example, biotransformations using the fungus Aspergillus japonicus ICFC 744/11 showed full chemoselectivity, with no sulfones detected in the reaction mixture. mdpi.com

Another strategy involves controlling the reaction conditions. This can include optimizing the substrate concentration, reaction time, and the supply of cofactors and oxygen. In some cases, the use of whole-cell biocatalysts can be advantageous over isolated enzymes, as the cellular environment can sometimes help to mitigate over-oxidation. mdpi.com Furthermore, kinetic resolution of racemic sulfoxides, where one enantiomer is selectively oxidized to the sulfone while the other remains, can be an alternative approach, although this is a different strategy from direct asymmetric sulfoxidation. mdpi.com The development of biocatalysts with high activity for sulfoxidation but low activity for the subsequent oxidation of the sulfoxide is a key area of research in producing enantiopure sulfoxides. orientjchem.orgmdpi.com

Sulfonium Ion Formation and Associated Reactivity

The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles to form sulfonium ions. This transformation from a neutral sulfide to a positively charged sulfonium salt significantly alters the chemical reactivity of the sulfur-containing moiety, converting it into a good leaving group and enabling a variety of subsequent reactions, most notably alkyl transfer processes.

Alkylation Reactions of this compound to Form Sulfonium Salts

The most direct method for the synthesis of sulfonium salts from this compound is through S-alkylation. This process involves the reaction of the sulfide with an alkylating agent, where the sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. This reaction is analogous to the well-established alkylation of other sulfides to form ternary sulfonium salts. researchgate.netlibretexts.org

A common approach involves the reaction of this compound with a primary alkyl halide, such as methyl iodide or benzyl bromide. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom displaces the halide leaving group. libretexts.org The use of polar solvents can facilitate this reaction by stabilizing the resulting charged sulfonium salt. For instance, the reaction of this compound with methyl trifluoromethanesulfonate in nitromethane has been shown to produce the corresponding benzylethylmethylsulfonium salt. rsc.org

The general equation for the alkylation of this compound can be represented as:

C₆H₅CH₂SC₂H₅ + R-X → [C₆H₅CH₂(C₂H₅)S-R]⁺X⁻

Where R-X is the alkylating agent (e.g., CH₃I, C₆H₅CH₂Br) and X⁻ is the counter-anion.

Research has also demonstrated the formation of benzyl sulfonium salts through the reaction of an alkylbenzyl halide with an organic sulfide. nih.gov For example, reacting an appropriate benzyl halide with diethyl sulfide in a polar solvent like water or an alcohol can yield the corresponding benzyl ethyl sulfonium salt. nih.gov These reactions are typically carried out at temperatures between 20-70°C to achieve complete conversion without significant thermal degradation of the product sulfonium salt. nih.gov

A specific example is the asymmetric methylation of this compound. In one study, optically active methoxymorpholino-p-tolylsulfonium tetraphenylborate was used to methylate this compound, resulting in the formation of an optically active benzylethylmethylsulfonium tetraphenylborate. rsc.org This demonstrates that the sulfur atom in this compound can act as a stereocenter upon formation of the sulfonium salt.

| Reactants | Alkylating Agent | Solvent | Product Sulfonium Salt | Reference |

|---|---|---|---|---|

| This compound | Methyl trifluoromethanesulfonate | Nitromethane | Benzylethylmethylsulfonium trifluoromethanesulfonate | rsc.org |

| This compound | Optically active methoxymorpholino-p-tolylsulfonium tetraphenylborate | Nitromethane | Asymmetric benzylethylmethylsulfonium tetraphenylborate | rsc.org |

| p-Ethylbenzyl chloride | Dimethyl sulfide | Water | Dimethyl(p-ethylbenzyl)sulfonium chloride | nih.gov |

Mechanistic Considerations of Sulfonium Ion Reactivity and Alkyl Transfer

The formation of a sulfonium ion from this compound fundamentally changes its chemical nature, converting the sulfide moiety into an excellent leaving group (a neutral dialkyl sulfide). This enables the sulfonium ion to act as an electrophilic source of the alkyl groups attached to the sulfur atom. The transfer of these alkyl groups to nucleophiles is a cornerstone of sulfonium ion reactivity. The mechanism of this alkyl transfer can proceed through several pathways, primarily depending on the structure of the sulfonium salt, the nature of the nucleophile, and the reaction conditions.

Nucleophilic Substitution (SN2 and SN1 type):

The most common pathway for alkyl transfer from a sulfonium salt is a bimolecular nucleophilic substitution (SN2) reaction. libretexts.orglibretexts.org In this concerted mechanism, a nucleophile attacks one of the carbon atoms adjacent to the positively charged sulfur, leading to the displacement of a neutral sulfide molecule. For a benzylethylalkylsulfonium salt, a nucleophile can potentially attack the benzyl, ethyl, or the third alkyl group. The regioselectivity of the attack is influenced by steric hindrance and the electrophilicity of the respective carbon centers. Generally, the attack occurs at the least sterically hindered and most electrophilic carbon. Competition experiments have suggested an intrinsic reactivity order for alkyl group transfer from sulfonium salts to be methyl > benzyl > allyl.

The reaction can be represented as:

[C₆H₅CH₂(C₂H₅)S-R]⁺ + Nu⁻ → Nu-R + C₆H₅CH₂SC₂H₅ (if the 'R' group is transferred)

or

[C₆H₅CH₂(C₂H₅)S-R]⁺ + Nu⁻ → Nu-CH₂C₆H₅ + (C₂H₅)S-R (if the benzyl group is transferred)

In some cases, particularly with substrates that can form stable carbocations like the benzyl group, a unimolecular (SN1-type) mechanism may be operative. acs.org This involves the initial dissociation of the sulfonium salt to form a carbocation and a neutral sulfide, followed by the rapid capture of the carbocation by a nucleophile. The stability of the benzyl cation could favor this pathway under certain conditions. acs.org

Radical Mechanisms:

Recent studies have revealed that benzyl sulfonium salts can also participate in alkyl transfer reactions via radical pathways, particularly under photoredox or transition-metal-catalyzed conditions. rsc.orgnih.gov For instance, a cobalt-based catalytic system has been shown to effect the cross-electrophilic coupling of benzyl sulfonium salts with alkyl halides. rsc.orgresearchgate.net Mechanistic studies suggest the involvement of a benzyl radical generated from the sulfonium salt through a single electron transfer (SET) process. rsc.org This benzyl radical can then participate in C-C bond formation.

Rearrangement Reactions:

Under strongly basic conditions, such as in the presence of alkali amides, benzyl sulfonium ions can undergo rearrangement reactions. One such pathway is the thia-Sommelet–Hauser rearrangement. rsc.org This involves the deprotonation of a carbon adjacent to the sulfur atom to form a sulfur ylide, which then undergoes a rsc.orgnih.gov-sigmatropic rearrangement. rsc.org This cascade of Michael addition followed by a rsc.orgnih.gov-sigmatropic rearrangement provides access to functionalized benzyl thioether derivatives. rsc.org

| Mechanism Type | Description | Key Intermediates | Typical Conditions | Reference |

|---|---|---|---|---|

| SN2 Alkyl Transfer | Bimolecular nucleophilic attack on an alkyl group attached to the sulfur, displacing a neutral sulfide. | Pentacoordinate transition state | Presence of a good nucleophile | libretexts.orglibretexts.org |

| SN1-type Alkyl Transfer | Unimolecular dissociation to a carbocation followed by nucleophilic attack. Favored for groups forming stable carbocations. | Carbocation (e.g., Benzyl cation) | Conditions favoring carbocation formation (e.g., polar, non-nucleophilic solvent) | acs.org |

| Radical Transfer | Single Electron Transfer (SET) to or from the sulfonium salt to generate a radical species. | Alkyl/Benzyl radical | Photoredox or transition-metal catalysis | rsc.orgnih.govresearchgate.net |

| Thia-Sommelet–Hauser Rearrangement | Base-induced formation of a sulfur ylide followed by a rsc.orgnih.gov-sigmatropic rearrangement. | Sulfur ylide | Strong base (e.g., alkali amides, potassium tert-butoxide) | rsc.org |

Computational and Theoretical Investigations of Benzyl Ethyl Sulfide Reactivity

Quantum Chemical Calculations of Reaction Intermediates, Transition States, and Energy Profiles

Quantum chemical calculations are essential for mapping the potential energy surface of a reaction, allowing for the identification and characterization of reactants, products, reaction intermediates, and transition states. mdpi.commdpi.com These calculations provide quantitative data on the energy barriers (activation energies) and the stability of intermediates, which are crucial for understanding reaction kinetics and mechanisms. beilstein-journals.org

In the context of sulfide reactions, such as those involving benzyl ethyl sulfide, computational studies often employ methods like Density Functional Theory (DFT) to optimize the geometries of various species along a reaction pathway. beilstein-journals.org For instance, in reactions involving zwitterionic intermediates, DFT calculations can determine the free energy barriers for their formation and subsequent transformations. beilstein-journals.org The process involves locating transition state structures and confirming they connect the intended reactants and products by performing Intrinsic Reaction Coordinate (IRC) calculations. mdpi.commdpi.com

For example, studies on related systems, such as the reaction of azirines with acylketenes, have used the B3LYP/6-31G(d) level of theory to calculate the free energy profiles. beilstein-journals.org These calculations revealed that the formation of zwitterionic intermediates is a key step, with specific activation energies determining the reaction course. beilstein-journals.org Although specific data for this compound is not detailed in the provided results, the principles are directly applicable. The table below illustrates typical parameters obtained from such calculations for a generic reaction, showing how enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined for transition states. mdpi.com

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

|---|---|---|---|

| Pre-reaction Complex Formation | -5.0 | -20.5 | 1.1 |

| Transition State to Intermediate | 3.8 | -1.2 | 4.2 |

| Intermediate to Product | -15.2 | 5.1 | -16.7 |

This table presents illustrative kinetic and thermodynamic data for key transformations in a chemical reaction, based on quantum chemical calculations. The values are representative of what would be determined for reactions involving this compound.

Theoretical Modeling of Singlet Oxygen Reactions with Organic Sulfides, Including Electron Correlation Effects

The reaction of organic sulfides with singlet oxygen (¹O₂) is a well-studied process, and theoretical models have been crucial for understanding its mechanism. au.dkacs.org Early proposals suggested intermediates like a cyclic thiadioxirane, but computational studies have largely refuted this. au.dk Instead, calculations at various levels of theory, including Hartree-Fock, Møller-Plesset, and multiconfiguration (MCSCF) methods, have identified a peroxy sulfoxide intermediate as a stable, albeit transient, species. au.dk

A significant finding from these theoretical investigations is that the peroxy sulfoxide is best described as a zwitterion rather than a biradical. au.dk This insight is critical for explaining the subsequent reaction pathways. The inclusion of electron correlation is paramount for obtaining accurate results. acs.org Calculations have shown that achieving reasonable agreement with experimental activation and reaction energies requires the use of large basis sets and methods that account for electron correlation. au.dk

The availability of the non-bonding nS orbitals on the sulfur atom is a key factor in the reaction with singlet oxygen. uliege.be Computational studies can quantify this availability, providing a metric to predict reactivity. For a series of thioethers, including benzyl methyl sulfide (structurally similar to this compound), computational analysis helps to rationalize their reactivity towards the electrophilic singlet oxygen. uliege.be The rate constant for these reactions can often be correlated with the energy of the Highest Occupied Molecular Orbital (EHOMO). researchgate.net

Analysis of Gas-Phase Acidity Correlations in Proton Transfer Equilibria Relevant to Sulfide Reactivity

Gas-phase acidity is an intrinsic property of a molecule, free from solvent effects, and provides fundamental insights into its reactivity, particularly in proton transfer reactions. utk.edu The proton affinity (PA) of an anion, which is the negative of the enthalpy change for its reaction with a proton, is a direct measure of the basicity of the anion and the acidity of its conjugate acid in the gas phase. wikipedia.org These values are often determined by measuring the equilibrium constants of proton transfer reactions between different species using techniques like ion cyclotron resonance spectrometry or high-pressure mass spectrometry. utk.educdnsciencepub.com

ΔH⁰D = D(A—H) − EA(A) + Iₚ(H⁺)

where D(A—H) is the bond dissociation energy of the A-H bond, EA(A) is the electron affinity of the radical A•, and Iₚ(H⁺) is the ionization potential of a hydrogen atom. cdnsciencepub.com This framework allows for a deep understanding of the factors governing sulfide reactivity in proton transfer processes. colorado.edu

Computational Insights into Catalytic Effects of Solvents and Additives on Reaction Mechanisms (e.g., Water Molecule Catalysis)

Solvents and additives can play a crucial, and sometimes catalytic, role in chemical reactions, a phenomenon that can be explored in detail using computational methods. mdpi.comacs.org The choice of solvent can dramatically affect reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states. chemrxiv.orgacs.org Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the bulk effect of a solvent. mdpi.combeilstein-journals.org

In some cases, individual solvent molecules can participate directly in the reaction mechanism, acting as catalysts. For instance, computational studies on β-elimination reactions have shown that water molecules can stabilize enolate anion intermediates through hydrogen bonding. acs.org In asymmetric epoxidation reactions catalyzed by chiral sulfides, computational studies revealed that the presence of water could reduce the reversibility of betaine formation, thereby enhancing enantioselectivity. pnas.org

For reactions involving this compound, specific solvent molecules could facilitate proton transfer steps or stabilize charged intermediates. For example, a water molecule could act as a proton shuttle in a base-catalyzed elimination, lowering the activation energy barrier. DFT calculations can model these explicit solvent interactions, providing detailed energy profiles for both catalyzed and uncatalyzed pathways. acs.org These computational insights are vital for optimizing reaction conditions and understanding the subtle interplay between the catalyst, solvent, and reactants. mdpi.com

Analytical Methodologies for Mechanistic Elucidation and Product Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating benzyl ethyl sulfide from reactants, solvents, and other products within a complex mixture, enabling accurate quantification and characterization.

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. It is extensively used to monitor the progress of chemical reactions in real-time, allowing for the determination of product yields and the quantification of by-products.

In synthetic processes where this compound may be an intended product or a by-product, GC analysis provides quantitative data on the composition of the reaction mixture at various time points. For instance, in the production of benzyl mercaptan from benzyl chloride, benzyl sulfide is often formed as a significant by-product. google.com A study on this reaction demonstrated the utility of GC in tracking the disappearance of the starting material and the formation of products. After 5 hours at 50°C, the reaction mixture was analyzed, showing the precise composition. google.com This capability is essential for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities like benzyl sulfide. google.com

The general applicability of GC for determining residual solvents and volatile organic compounds in various matrices is well-established, with standardized methods providing a framework for analysis. epa.govchromatographyonline.com For enhanced specificity towards sulfur-containing molecules, GC can be coupled with a sulfur chemiluminescence detector (GC-SCD). gcms.cz This detector offers high selectivity and sensitivity for sulfur compounds, providing an equimolar response that simplifies the quantification of complex mixtures without needing individual calibration for each sulfur-containing species. gcms.cz

Table 1: Example of Reaction Mixture Composition Determined by Gas Chromatography This table illustrates how GC is used to quantify the components of a reaction mixture where benzyl sulfide is a by-product.

| Component | Composition (%) | Role |

|---|---|---|

| Benzyl Chloride | 7.2 | Reactant |

| Benzyl Mercaptan | 90.7 | Main Product |

| Benzyl Sulfide | 0.7 | By-product |

| Benzyl Disulfide | 0.7 | By-product |

Data sourced from a study on benzyl mercaptan synthesis. google.com

While GC is suitable for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is indispensable for the analysis of polar, non-volatile, or thermally unstable compounds that may arise from the degradation or metabolism of this compound. researchgate.netnih.gov LC-MS separates compounds in the liquid phase before they are ionized and analyzed by a mass spectrometer, making it ideal for characterizing a wide range of analytes. researchgate.net

The advantage of LC over GC is its applicability to polar degradation products and metabolites, which are often not amenable to GC analysis without derivatization. researchgate.net In the context of this compound, LC-MS would be the method of choice for identifying products from aqueous-phase oxidation or biological transformation, which could introduce polar functional groups like hydroxyls or sulfoxides. LC interfaced with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is a powerful tool for the structural characterization of minor components, such as impurities and degradation products in chemical samples. nih.govusgs.gov

Gas Chromatography (GC) for Reaction Monitoring, Product Quantification, and Yield Determination

Spectroscopic and Spectrometric Characterization Methods

Following separation, spectroscopic and spectrometric techniques are employed to determine the precise molecular structure of this compound and its related products.

Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the definitive identification of volatile compounds. epa.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint. nist.gov Identification is typically achieved by matching the experimental mass spectrum to reference spectra in extensive databases like the National Institute of Standards and Technology (NIST) library. notulaebotanicae.rospectroscopyonline.com

Studies on related 2-chloroethyl sulfides, including the benzyl derivative, have utilized GC/MS to characterize decomposition products. capes.gov.br These analyses revealed that such compounds can thermally decompose in the GC inlet, and the resulting mass spectra are of the decomposition products rather than the original salt. capes.gov.br The choice of ionization technique is also critical; for instance, Electron Impact (EI) ionization was found to produce a more intense molecular ion for certain dithioether decomposition products compared to Chemical Ionization (CI). capes.gov.br This highlights the importance of careful method development in the GC/MS analysis of reactive sulfur compounds. The flash analytical pyrolysis technique combined with GC-MS is another powerful tool for characterizing materials by analyzing their specific thermal decomposition products. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic compounds in solution. jchps.comunl.edu ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and relative number of atoms in a molecule. jchps.com

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments:

Aromatic protons on the benzyl group, typically appearing as a multiplet in the δ 7.2-7.4 ppm region.

Benzylic protons (–CH₂–S–), appearing as a singlet around δ 3.6-3.7 ppm.

Methylene protons of the ethyl group (–S–CH₂–CH₃), appearing as a quartet around δ 2.5 ppm due to coupling with the adjacent methyl protons.

Methyl protons of the ethyl group (–CH₂–CH₃), appearing as a triplet around δ 1.2 ppm due to coupling with the adjacent methylene protons.

This predicted pattern allows for straightforward confirmation of the compound's structure. chemicalbook.combhu.ac.in

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Aromatic (C₆H₅–) | 7.2 – 7.4 | Multiplet |

| Benzylic (–CH₂–) | 3.6 – 3.7 | Singlet |

| Ethyl Methylene (–S–CH₂–) | ~2.5 | Quartet |

Furthermore, NMR is a powerful tool for mechanistic studies through the use of isotopic labeling . sigmaaldrich.com By strategically replacing atoms (e.g., ¹²C with ¹³C or ¹H with ²H) at specific positions in the this compound molecule, one can trace the fate of these atoms through a chemical reaction or physical process. nih.govnih.gov For example, if the benzylic carbon were labeled with ¹³C, ¹³C NMR could be used to determine the precise location of that carbon atom in the final products of a rearrangement or fragmentation reaction, providing direct evidence for a proposed mechanism. core.ac.uk This approach is invaluable for distinguishing between competing reaction pathways. sigmaaldrich.com

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Structural Identification and Product Analysis

Advanced Kinetic and Mechanistic Probing Techniques

Beyond standard characterization, advanced techniques are employed to study the kinetics and detailed mechanisms of reactions involving this compound.

One such study investigated the photochemical decomposition of this compound upon irradiation with 254 nm light. researchgate.net This work revealed that the primary photochemical process is the efficient homolytic cleavage of the C–S bond, with a quantum yield (Φr) of decomposition between 0.27 and 0.90. researchgate.net The resulting benzyl and ethylthiyl radicals undergo subsequent reactions like coupling and hydrogen abstraction. In the case of this compound, the formation of bibenzyl was significantly favored over toluene, indicating that the coupling of benzyl radicals is a major pathway. researchgate.net

Table 3: Product Distribution from the Photolysis of this compound

| Product | Relative Abundance |

|---|---|

| Bibenzyl | Major Product |

| Toluene | Minor Product |

| Diethyl Disulfide | Major Product |

Data from a study on the photochemical cleavage of this compound. researchgate.net

For measuring the rates of fast reactions, techniques like laser flash photolysis (LFP) are employed. LFP can be used to generate reactive species, such as hydroxyl or sulfate radicals, and monitor their reaction with a substrate like this compound in real-time on microsecond timescales. acs.org This method would be ideal for determining the rate constants for the atmospheric or aqueous-phase oxidation of this compound, providing critical data for environmental fate modeling. acs.org

Other advanced methods, such as the use of specifically designed fluorescent probes or Raman spectroscopy, can also provide kinetic and mechanistic insights into reactions involving sulfur-containing compounds in various environments, from biological systems to industrial processes. nih.govresearchgate.net

Time-Resolved Measurements for Quenching and Chemical Reaction Kinetics

Time-resolved spectroscopic techniques, such as laser flash photolysis, are instrumental in studying the fast kinetics of reactions involving short-lived excited states and radical intermediates of this compound. These methods allow for the direct observation of transient species and the determination of their decay kinetics, providing crucial insights into quenching mechanisms and reaction rates. conicet.gov.arresearchgate.net

In the context of photosensitized oxygenation, this compound is known to interact with singlet oxygen (¹O₂). Time-resolved studies have been employed to measure the total quenching rate constant (k_q) and the rate constant for the chemical reaction (k_r) itself. Singlet oxygen quenching by this compound proceeds with a total rate of approximately 1 x 10⁷ M⁻¹s⁻¹, showing little dependence on the solvent. However, the nature of the solvent significantly influences the product distribution. researchgate.netnih.gov

In aprotic media like benzene, the chemical reaction leading to product formation, primarily benzaldehyde, occurs with a rate constant of 5.5 x 10⁶ M⁻¹s⁻¹. Conversely, in protic media such as methanol, the reaction rate increases to 1.1 x 10⁷ M⁻¹s⁻¹, with the major product being the corresponding sulfoxide. researchgate.netnih.gov The formation of different products is attributed to the intervention of distinct intermediates. In aprotic solvents, evidence points to the formation of two intermediates, one of which is likely a persulfoxide. researchgate.net In protic solvents or in the presence of protic additives in aprotic media, a single intermediate, better described as an S-hydroperoxy cation, is thought to be involved. researchgate.net

Laser flash photolysis experiments on benzyl sulfides have also provided direct evidence for the formation of radical cations upon photoinduced electron transfer. researchgate.net For instance, in the presence of a sensitizer like N-methoxyphenanthridinium hexafluorophosphate in acetonitrile, laser flash photolysis of benzyl methyl sulfide led to the observation of the sulfide radical cation, which was detected in its dimeric form. researchgate.net Subsequent spectral changes indicated the formation of a thionium ion, highlighting the complexity of the reaction pathways following the initial photooxidation event. researchgate.net

The following table summarizes key kinetic data for the reaction of this compound with singlet oxygen in different solvent environments.

| Solvent | Total Quenching Rate (k_q) (M⁻¹s⁻¹) | Chemical Reaction Rate (k_r) (M⁻¹s⁻¹) | Major Product(s) |

| Benzene | ~ 1 x 10⁷ | 5.5 x 10⁶ | Benzaldehyde, Sulfone (minor) |

| Methanol | ~ 1 x 10⁷ | 1.1 x 10⁷ | Sulfoxide |

Table 1: Kinetic Rate Constants and Major Products for the Photosensitized Oxygenation of this compound. researchgate.netnih.gov

Further studies involving direct irradiation of this compound at 254 nm have shown efficient homolytic cleavage of the C–S bond, with quantum yields (Φr) ranging from 0.27 to 0.90. researchgate.net The resulting benzyl and ethylthiyl radicals undergo subsequent reactions like coupling and hydrogen abstraction. researchgate.net Time-resolved studies are crucial for observing these primary radical species and understanding their immediate fate.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) for Electron Transfer Mechanistic Studies

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate reaction mechanisms involving radical pairs. lookchem.com The observation of enhanced absorption or emission signals in the NMR spectrum of reaction products provides definitive evidence for the involvement of radical intermediates and offers insights into the nature of the electron transfer processes that form them. nih.govnih.gov While detailed CIDNP studies focusing specifically on this compound are not extensively documented in the reviewed literature, research on closely related arylmethyl sulfones and other sulfides provides a strong basis for understanding how this technique can elucidate its reaction mechanisms.

CIDNP studies have been successfully applied to the photolysis of arylmethyl sulfones, which, like benzyl sulfides, can undergo C-S bond cleavage upon photoexcitation. lookchem.com For example, in the study of 1-naphthylmethyl sulfones, CIDNP provided strong evidence for the desulfonation reaction occurring from a triplet caged radical pair. lookchem.com This is significant because it allows for the differentiation between singlet and triplet state reaction pathways. The synthesis and photolysis of optically active sulfones, such as (S)-(-)-1-phenylethyl benzyl sulfone, have been used in conjunction with CIDNP to probe the stereochemistry and the extent of "hidden" radical pair recombination. lookchem.com

The fundamental principle of CIDNP relies on the spin-sorting process that occurs in a radical pair. copernicus.org When a molecule undergoes a reaction to form a radical pair (e.g., through photoinduced electron transfer), the nuclear spins of the radicals influence the rate of intersystem crossing between the singlet and triplet states of the radical pair. This differential rate of intersystem crossing leads to a non-Boltzmann population of the nuclear spin states in the recombination or escape products, which is then detected as the characteristic enhanced NMR signals. nih.gov

In the context of a photoinduced electron transfer reaction involving a sulfide, a photosensitizer, upon excitation, can accept an electron from the sulfide to form a radical ion pair. Time-resolved CIDNP can be used to follow the kinetics of such processes. nih.gov For instance, studies on the photoinduced electron transfer between peptides containing tyrosine or histidine as electron donors and benzophenone as a photosensitizer have utilized time-resolved and field-dependent CIDNP to determine the rates of intra- and intermolecular electron transfer. nih.govnih.gov This demonstrates the capability of the technique to unravel complex, multi-step electron transfer sequences.

The application of CIDNP to the photolysis of benzaldehyde has also been quantitatively studied, establishing the reaction mechanism leading to polarized products and allowing for the determination of kinetic parameters for hydrogen transfer between radical intermediates. rsc.org This highlights the quantitative power of CIDNP in mechanistic studies. Given the formation of benzyl radicals from this compound photolysis, CIDNP would be an ideal tool to study the subsequent reactions of these radicals.

Advanced Research Applications and Broader Academic Implications

Contribution of Benzyl Ethyl Sulfide Studies to Photocatalytic Oxidation Methodologies

This compound has served as a valuable probe in the development and mechanistic understanding of photocatalytic oxidation. In these studies, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which then oxidizes the sulfide.

Research has demonstrated that the reaction pathway is highly dependent on the solvent environment. In aprotic solvents like benzene, the photosensitized oxygenation of this compound predominantly leads to the cleavage of the carbon-sulfur bond, yielding benzaldehyde as the main product, with only a small amount of benzyl ethyl sulfone. acs.org Conversely, in protic solvents such as methanol, the reaction is highly selective for sulfur oxidation, producing benzyl ethyl sulfoxide as the major product. acs.org This solvent-dependent product distribution highlights the intricate mechanisms at play.

Mechanistic studies suggest the reaction proceeds through distinct intermediates. acs.org The initial interaction between singlet oxygen and the sulfide forms an unstable intermediate, likely a persulfoxide. In aprotic media, this intermediate can undergo an intramolecular rearrangement, leading to a ylide, which then fragments to benzaldehyde. acs.org In the presence of protic species (like alcohols), this intermediate is effectively trapped and protonated, diverting the reaction pathway towards the formation of the sulfoxide. acs.org

Further studies using solid photocatalysts, such as 2,4,6-triphenylpyrylium cations encapsulated in zeolites, have also utilized this compound as a substrate to test the efficacy of these recyclable catalytic systems. researchgate.net These investigations confirmed that the oxidation leads to both the corresponding sulfoxide and products of C-S bond cleavage, reinforcing the dual reactivity of the molecule under photocatalytic conditions. researchgate.net

| Photocatalyst System | Substrate | Solvent | Major Products | Research Finding |

| Photosensitizer (general) | This compound | Aprotic (e.g., Benzene) | Benzaldehyde, Benzyl Ethyl Sulfone | Favors C-S bond cleavage via a proposed ylide intermediate. acs.org |

| Photosensitizer (general) | This compound | Protic (e.g., Methanol) | Benzyl Ethyl Sulfoxide | Protic solvent traps the intermediate, leading to selective S-oxidation. acs.org |

| 2,4,6-Triphenylpyrylium-Zeolite Y | This compound | Dichloromethane | Benzyl Ethyl Sulfoxide, Benzaldehyde | Demonstrates that solid-supported photocatalysts also induce both S-oxidation and C-S bond cleavage. researchgate.net |

These findings have been instrumental for chemists developing selective oxidation methods, demonstrating that reaction conditions can be finely tuned to favor either sulfur oxidation or C-S bond cleavage, a critical choice in complex molecule synthesis.